

# Application Notes and Protocols: DKN-01 in Combination with Other Anticancer Agents

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## Compound of Interest

Compound Name: **BKN-1**

Cat. No.: **B15138179**

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## Introduction

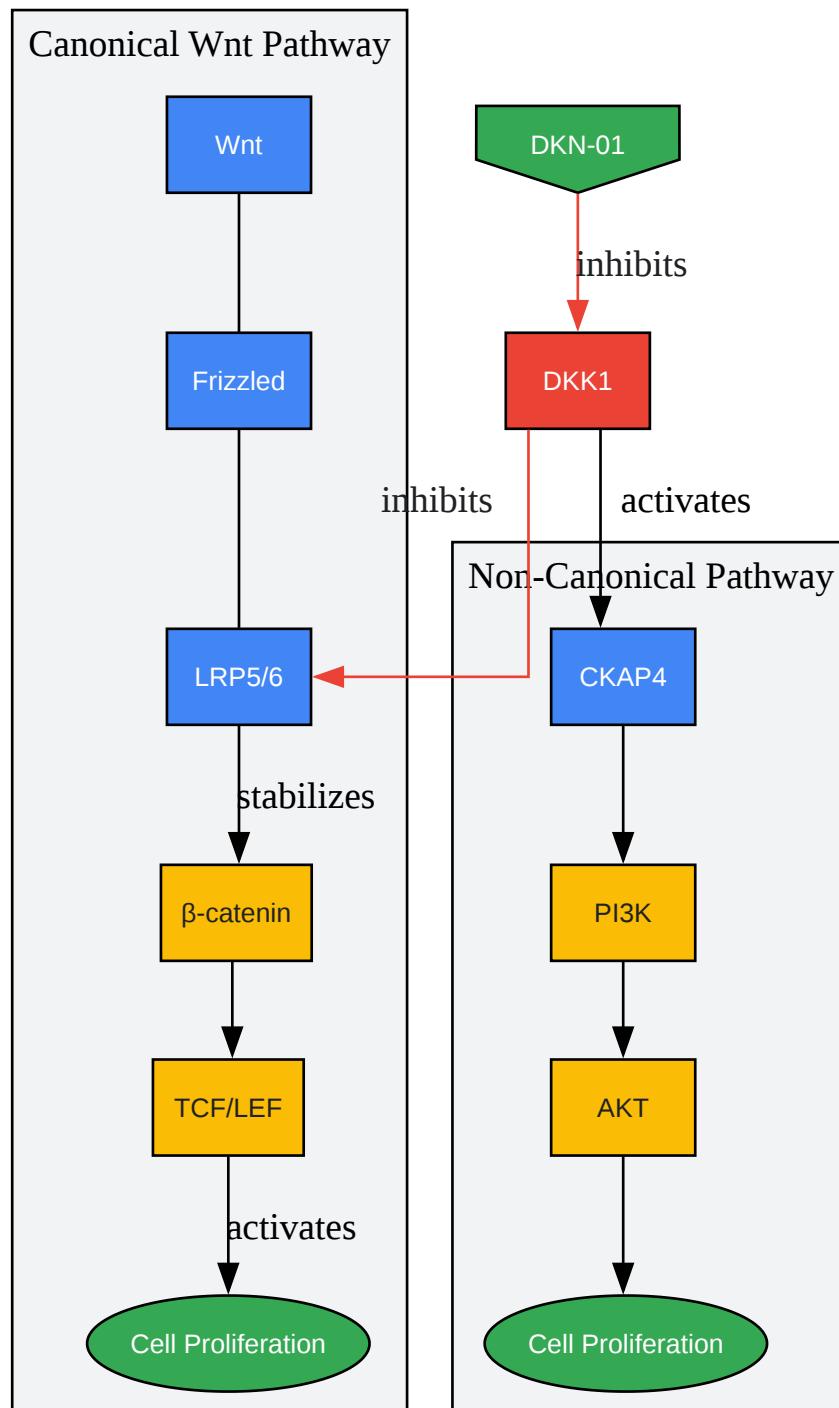
DKN-01 is a humanized monoclonal antibody that targets Dickkopf-1 (DKK1), a protein that modulates the Wnt signaling pathway.<sup>[1]</sup> Elevated expression of DKK1 is observed in various cancers and is often associated with a poor prognosis.<sup>[1][2][3]</sup> DKN-01 is under investigation as an anti-neoplastic agent, both as a monotherapy and in combination with other anticancer therapies, including chemotherapy and immunotherapy.<sup>[1][4]</sup> These notes provide an overview of the mechanism of action of DKN-01 and summarize key findings from clinical trials investigating its use in combination therapies.

## Mechanism of Action

DKK1 is an inhibitor of the canonical Wnt/β-catenin signaling pathway.<sup>[3][5]</sup> By binding to the LRP5/6 co-receptor, DKK1 prevents the formation of the Wnt-Frizzled-LRP5/6 complex, leading to the degradation of β-catenin and downregulation of Wnt target genes involved in cell proliferation.<sup>[5][6]</sup> DKN-01 is a monoclonal antibody that binds to and neutralizes DKK1, thereby restoring Wnt pathway signaling.<sup>[7]</sup>

In addition to its role in the Wnt/β-catenin pathway, DKK1 can also signal through a β-catenin-independent pathway involving the CKAP4 receptor, which can activate the PI3K/AKT signaling cascade, promoting cancer cell proliferation.<sup>[5][7]</sup> DKN-01's inhibition of DKK1 is also thought to modulate this pathway.<sup>[7]</sup> Furthermore, DKK1 has been implicated in creating an immunosuppressive tumor microenvironment.<sup>[4][7]</sup> By inhibiting DKK1, DKN-01 may enhance

innate immune responses, including the activation of Natural Killer (NK) cells and a reduction in myeloid-derived suppressor cells (MDSCs).<sup>[7][8]</sup>



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#### DKN-01 Mechanism of Action

# Clinical Studies of DKN-01 in Combination Therapy

## DKN-01 with Gemcitabine and Cisplatin in Biliary Tract Cancer

A Phase I study evaluated the safety and efficacy of DKN-01 in combination with gemcitabine and cisplatin for the treatment of advanced biliary tract cancer (BTC).[\[1\]](#)

### Efficacy Data

Endpoint	Value
Objective Response Rate (ORR)	21.3% <a href="#">[1]</a> <a href="#">[9]</a>
Median Progression-Free Survival (PFS)	8.7 months <a href="#">[1]</a> <a href="#">[9]</a>
Median Overall Survival (OS)	12.4 months <a href="#">[10]</a>
Disease Control Rate (DCR)	66.0% (Stable Disease) <a href="#">[10]</a>

### Safety Data: Grade 3/4 Treatment-Emergent Adverse Events

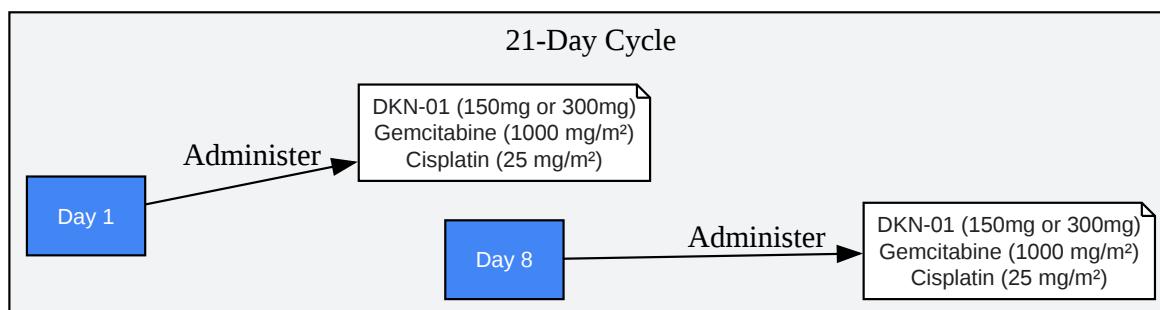
Adverse Event	Percentage of Patients
Neutropenia	60% <a href="#">[1]</a> <a href="#">[9]</a>
Thrombocytopenia	34% <a href="#">[1]</a> <a href="#">[9]</a>
Anemia	23% <a href="#">[1]</a> <a href="#">[9]</a>

### Experimental Protocol

The study consisted of a dose-escalation phase (Part A) followed by a dose-expansion phase (Part B).[\[11\]](#)[\[12\]](#)

- Patient Population: Patients with unresectable or metastatic biliary tract cancer with no prior systemic therapy for advanced disease.[\[1\]](#)
- Treatment Regimen:

- DKN-01 was administered intravenously on days 1 and 8 of a 21-day cycle. Dose levels of 150 mg and 300 mg were evaluated.[1][11]
- Gemcitabine (1,000 mg/m<sup>2</sup>) and cisplatin (25 mg/m<sup>2</sup>) were administered on days 1 and 8 of each 21-day cycle.[1][11]
- Endpoints:
  - Primary: Safety and tolerability.[1]
  - Secondary: Efficacy, pharmacokinetics, and circulating biomarkers.[1]



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Biliary Tract Cancer Trial Protocol

## DKN-01 with Tislelizumab and Chemotherapy in Gastric or Gastroesophageal Junction Adenocarcinoma (DisTinGuish Trial)

The Phase 2a DisTinGuish trial (NCT04363801) investigated the safety and efficacy of DKN-01 in combination with the anti-PD-1 antibody tislelizumab and chemotherapy (capecitabine and oxaliplatin - CAPOX) as a first-line therapy for advanced gastric or gastroesophageal junction (GEJ) adenocarcinoma.[13][14]

Efficacy Data

Endpoint	All Patients	DKK1-high Tumors	DKK1-low Tumors
Objective Response Rate (ORR)	73%[13]	90%[13]	67%[13]
Disease Control Rate (DCR)	95%[13]	-	-
Median Progression-Free Survival (PFS)	11.3 months[13][14]	-	-
12-month PFS Rate	33%[13]	-	-
Median Overall Survival (OS)	19.5 months[13][14]	-	-
12-month OS Rate	76%[13]	-	-
18-month OS Rate	55%[13]	-	-

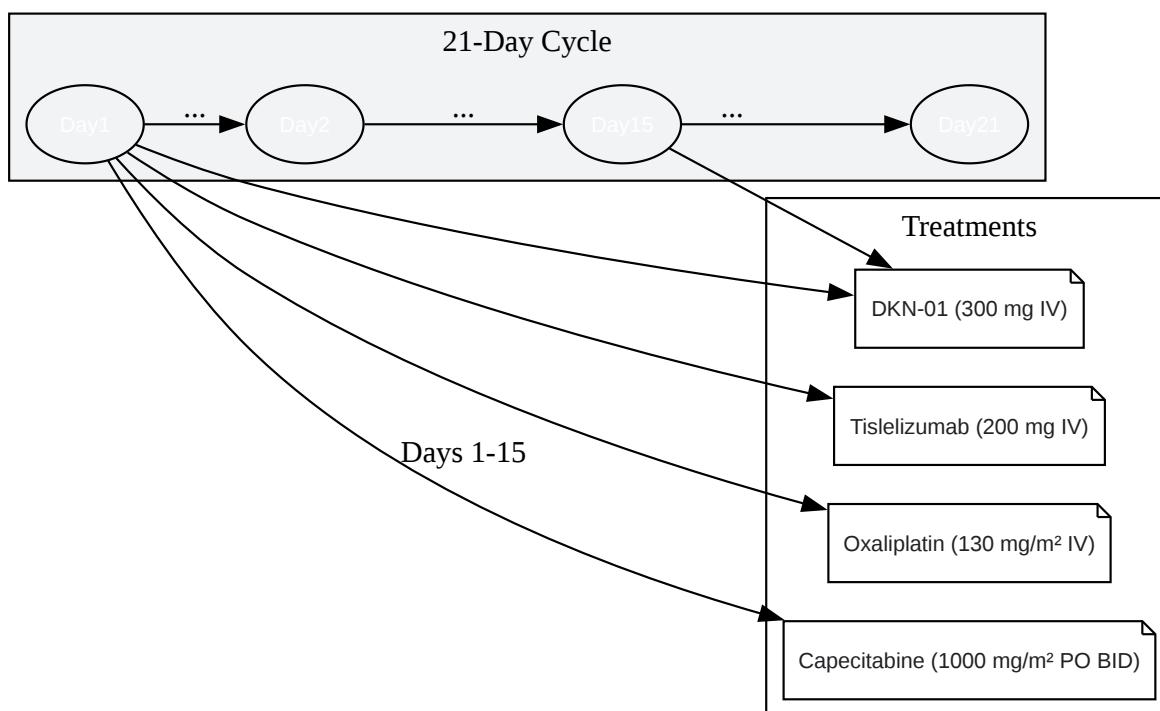
## Safety Data

The most common treatment-related adverse events were nausea (72%), diarrhea (64%), and fatigue (60%).[14] Five patients experienced Grade 3 DKN-01-related adverse events.[14]

## Experimental Protocol (Part A)

- Patient Population: Patients with untreated, HER2-negative, advanced or metastatic gastric or GEJ adenocarcinoma.[13][15]
- Treatment Regimen (21-day cycle):[15]
  - DKN-01: 300 mg intravenously every 2 weeks.[13]
  - Tislelizumab: 200 mg intravenously every 3 weeks.[13]
  - Oxaliplatin: 130 mg/m<sup>2</sup> intravenously every 3 weeks.[13]
  - Capecitabine: 1,000 mg/m<sup>2</sup> orally twice daily on days 1-15.[13]

- Endpoints:
  - Primary: Safety and tolerability.[13]
  - Secondary: ORR, PFS, and OS.[13]



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### Gastric Cancer Trial Protocol (Part A)

#### Conclusion

DKN-01, in combination with chemotherapy and immunotherapy, has demonstrated promising anti-tumor activity in clinical trials for biliary tract and gastric/gastroesophageal cancers. The combination regimens have shown manageable safety profiles. Further investigation, particularly in patient populations with high DKK1 expression, is ongoing to fully elucidate the therapeutic potential of DKN-01.

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